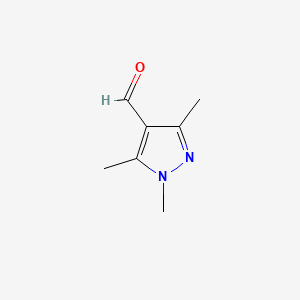

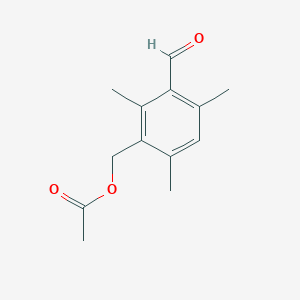

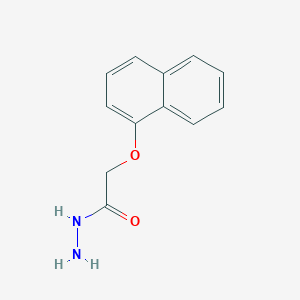

![molecular formula C11H12ClN3OS B1270365 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 335215-60-6](/img/structure/B1270365.png)

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-CPM-4ET) is a synthetic triazole derivative that has been widely studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. It is also known to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Scientific Research Applications

Corrosion Inhibition

5-[(4-chlorophenoxy)methyl]-4H-1, 2, 4-triazole-3-thiol (CMTT) has been studied for its effectiveness in corrosion inhibition. A 2020 study showed that CMTT offers significant protection against corrosion on 6061 Al alloy in hydrochloric acid. The study utilized various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was observed that higher concentrations and temperatures enhanced the efficiency of the inhibitor, with the highest corrosion resistance recorded at 95.29% with 100 ppm CMTT at 333 K. The study also involved thermodynamic parameters, SEM, and AFM results, confirming the protective nature of CMTT against corrosion (Raviprabha & Bhat, 2020).

Antimicrobial and Molluscicidal Agents

Research from 2010 explored the synthesis of compounds utilizing a moiety similar to CMTT, which showed promising results as anti-inflammatory and molluscicidal agents. The compounds were synthesized through various reactions and were effective in dose-dependent manners, displaying potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Rhenium(V) Complexation

A study conducted in 2007 focused on the complexation of a compound structurally related to CMTT with rhenium(V). It established the real potentials of the RSSR/RS redox system at various temperatures, indicating the impact of alkyl radicals in the heterocyclic molecule on the potentials. This research provided insights into the thermodynamics of complexation in relevant chemical systems (Amindzhanov, Kabirov, & Safarmamadov, 2007).

Synthesis of Triazole Derivatives

In 2020, another study investigated the synthesis of biologically significant quinoline incorporated triazole derivatives. These derivatives, which included a moiety similar to CMTT, were synthesized and characterized for their antimicrobial activities, demonstrating significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Alkylation and Aminomethylation

A 2016 study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, which are structurally related to CMTT. This study provided insights into obtaining new 3-sulfanyl-1,2,4-triazoles, which could be significant in various chemical and biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

properties

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBDYRUSUGXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354246 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

335215-60-6 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

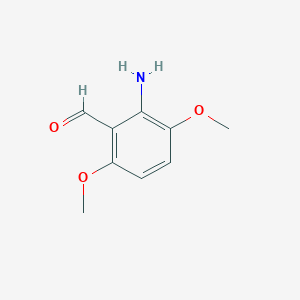

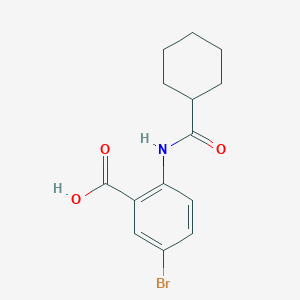

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

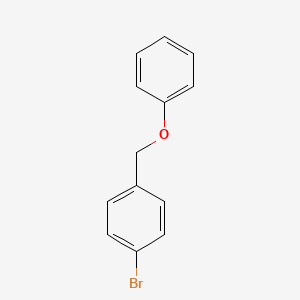

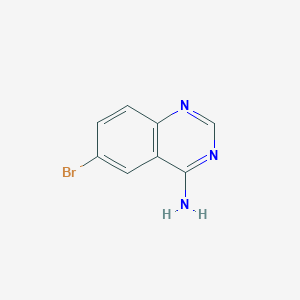

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

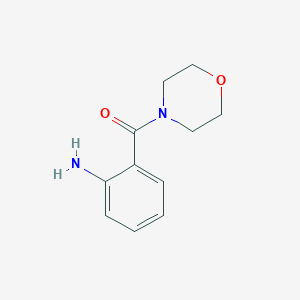

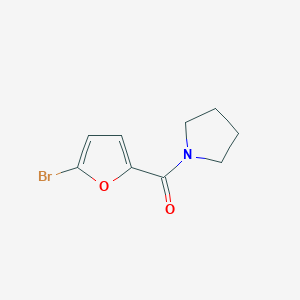

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)